Cas no 41900-13-4 (1,1'-Biphenyl, 4-(2-bromoethyl)-)

1,1'-Biphenyl, 4-(2-bromoethyl)- is a brominated biphenyl derivative characterized by the presence of a 2-bromoethyl substituent at the 4-position of one phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of liquid crystals or pharmaceutical precursors. The bromoethyl group enhances reactivity, enabling efficient functionalization through nucleophilic substitution or metal-catalyzed transformations. Its biphenyl core contributes to structural rigidity, making it useful in designing advanced materials. The compound is typically handled under inert conditions due to its sensitivity to moisture and light. High purity grades are available for research and industrial applications requiring precise stoichiometric control.
1,1'-Biphenyl, 4-(2-bromoethyl)- structure
41900-13-4 structure
Product Name:1,1'-Biphenyl, 4-(2-bromoethyl)-
CAS No:41900-13-4
MF:C14H13Br
MW:261.157023191452
MDL:MFCD12025078
CID:5053586
PubChem ID:6424581
Update Time:2025-05-27

1,1'-Biphenyl, 4-(2-bromoethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-(2-bromoethyl)-
    • 4-(2-bromoethyl)biphenyl
    • 1-(2-bromoethyl)-4-phenylbenzene
    • 4-(2-Bromoethyl)-1,1'-biphenyl
    • 2-(4-bipenylyl)ethylbromide
    • 2-(4-Bipenylyl)ethyl bromide
    • SY268263
    • MDL: MFCD12025078
    • Inchi: 1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
    • InChI Key: IDGZWZOGXPFMAL-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 164
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0

1,1'-Biphenyl, 4-(2-bromoethyl)- Pricemore >>

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Additional information on 1,1'-Biphenyl, 4-(2-bromoethyl)-

Comprehensive Overview of 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS No. 41900-13-4): Properties, Applications, and Industry Insights

The chemical compound 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS No. 41900-13-4) is a specialized organic molecule with significant relevance in synthetic chemistry and material science. Characterized by its biphenyl core and bromoethyl functional group, this compound serves as a versatile intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique structural features, including the 4-(2-bromoethyl) substitution, make it a valuable building block for cross-coupling reactions and polymer modifications.

In recent years, the demand for high-purity intermediates like 1,1'-Biphenyl, 4-(2-bromoethyl)- has surged, driven by advancements in OLED technology and liquid crystal displays (LCDs). Researchers frequently search for "biphenyl derivatives for optoelectronics" or "CAS 41900-13-4 synthesis methods," reflecting its growing industrial importance. The compound's ability to enhance electron transport properties in organic semiconductors has positioned it as a critical component in next-generation flexible electronics and energy-efficient lighting solutions.

From a synthetic perspective, 1,1'-Biphenyl, 4-(2-bromoethyl)- is often utilized in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, to construct complex π-conjugated systems. Its bromoethyl moiety offers a reactive handle for further functionalization, enabling the creation of tailored materials with specific thermal stability or solubility profiles. This adaptability aligns with the broader trend toward "green chemistry" and "sustainable synthesis," as industries seek to minimize waste and improve atom economy.

The compound's physicochemical properties—including its melting point, solubility in organic solvents, and UV-Vis absorption characteristics—are frequently analyzed to optimize its performance in target applications. For instance, queries like "CAS 41900-13-4 solubility in toluene" or "4-(2-bromoethyl)biphenyl stability" highlight practical considerations for laboratory and industrial use. These parameters are critical when designing photovoltaic materials or organic light-emitting diodes (OLEDs), where precise molecular control dictates device efficiency.

Beyond electronics, 1,1'-Biphenyl, 4-(2-bromoethyl)- finds niche applications in pharmaceutical research, particularly in the development of small-molecule inhibitors and bioconjugates. Its aromatic rigidity and controllable reactivity make it a candidate for drug discovery programs targeting protein-protein interactions. Recent publications exploring "biphenyl-based drug scaffolds" underscore its potential in addressing unmet medical needs, such as neurodegenerative diseases and oncology.

Quality control and analytical validation are paramount for CAS No. 41900-13-4, given its role in high-value applications. Techniques like HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify purity and structural integrity. Searches for "analytical methods for 4-(2-bromoethyl)biphenyl" reflect the compound's stringent handling requirements, especially in GMP-compliant environments. Suppliers and manufacturers emphasize batch-to-batch consistency to meet the exacting standards of electronics-grade chemicals.

Looking ahead, innovations in catalytic bromination and flow chemistry are expected to streamline the production of 1,1'-Biphenyl, 4-(2-bromoethyl)-, reducing costs and environmental impact. As industries pivot toward circular economy models, the compound's recyclability and lifecycle assessment will likely become focal points for research. Emerging trends like "AI-driven molecular design" may further unlock its potential by predicting novel derivatives with optimized properties for wearable sensors or biodegradable polymers.

In summary, 1,1'-Biphenyl, 4-(2-bromoethyl)- (CAS No. 41900-13-4) exemplifies the intersection of fundamental chemistry and cutting-edge technology. Its multifaceted applications—from optoelectronic devices to medicinal chemistry—underscore its value as a high-performance intermediate. As research continues to explore its capabilities, this compound will remain a cornerstone of innovation in material science and beyond.

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